molecular formula C19H28N6O8 B13453261 3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

Cat. No.: B13453261
M. Wt: 468.5 g/mol
InChI Key: WNODZNVVMIQXEY-UHFFFAOYSA-N
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Description

“3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione” is a complex organic compound that features a combination of azido, tetraoxa, and piperidine-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione” would likely involve multiple steps, including:

  • Formation of the azido group.
  • Construction of the tetraoxa-azapentadecan chain.
  • Coupling of the pyrrol and piperidine-dione moieties.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity, often involving:

  • Large-scale reactors.
  • Controlled reaction conditions (temperature, pressure, pH).
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azido group.

    Reduction: Reduction reactions could target the azido group, converting it to an amine.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Conditions might include acidic or basic environments, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

Biology

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Interaction with specific proteins or enzymes.

    Pathways: Involvement in biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione: can be compared with other azido-containing compounds or those with similar functional groups.

Uniqueness

    Unique Structure: The combination of azido, tetraoxa, and piperidine-dione groups makes it unique.

    Specific Applications: Its specific applications in bioconjugation and material science highlight its uniqueness.

Properties

Molecular Formula

C19H28N6O8

Molecular Weight

468.5 g/mol

IUPAC Name

3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H28N6O8/c20-24-22-4-6-31-8-10-33-12-11-32-9-7-30-5-3-21-14-13-17(27)25(19(14)29)15-1-2-16(26)23-18(15)28/h13,15,21H,1-12H2,(H,23,26,28)

InChI Key

WNODZNVVMIQXEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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